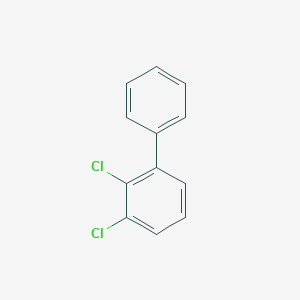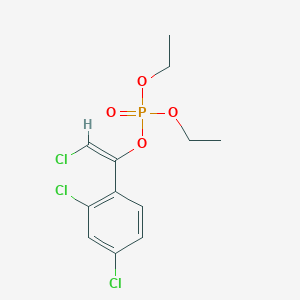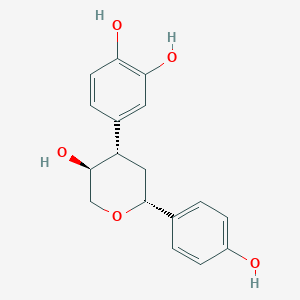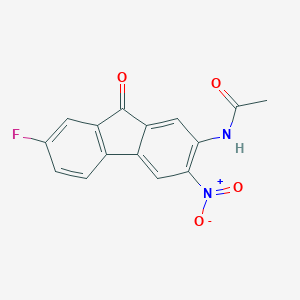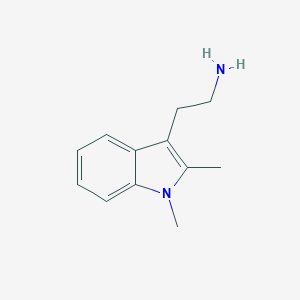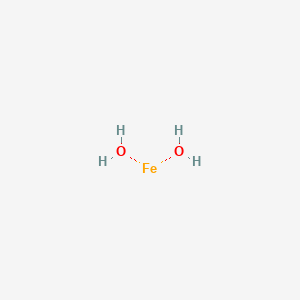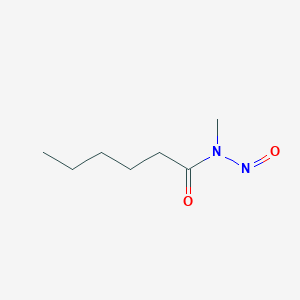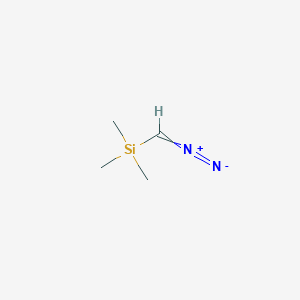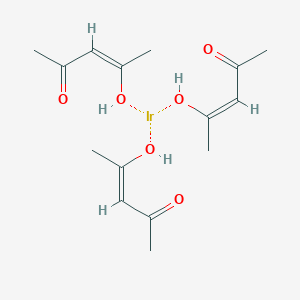
Iridium(III) acetylacetonate
Vue d'ensemble
Description
Iridium(III) acetylacetonate is a thermally stable organic precursor that is widely used in the chemical vapor deposition process. It has a relatively high saturated vapor pressure and low sublimation enthalpy .
Synthesis Analysis
Iridium(III) acetylacetonate complexes can be synthesized via the direct reaction of [bis (acac-O,O′) (acac-C3)Ir (H2O)] and the corresponding bipyridine . The complex has been resolved into individual enantiomers by separation of its adduct with dibenzoyltartaric acid .Molecular Structure Analysis
The optimized structure of the Iridium(III) acetylacetonate molecule has a high degree of symmetry in 3D space. The molecular core is composed of a planar structure and is perpendicular with each other .Chemical Reactions Analysis
Iridium(III) acetylacetonate has been used as a precursor for nanoparticle research, polymer science, and catalysis . It has also been used in the atomic layer deposition process of iridium .Physical And Chemical Properties Analysis
Iridium(III) acetylacetonate is a yellow-orange solid that is soluble in organic solvents . It has a melting point of 269 to 271 °C (decomposes) .Applications De Recherche Scientifique
Chemical Vapor Deposition (CVD)
Iridium(III) acetylacetonate: is a thermally stable precursor widely used in the CVD process. It facilitates the deposition of iridium coatings, which are crucial for creating high-performance electrical contacts and electrodes .
Organic Light-Emitting Diodes (OLEDs)
This compound is instrumental in the deposition of red phosphorescent emitter compounds used in OLEDs. The quality of the light emitted by these devices is significantly enhanced by the properties of iridium-based materials .
Catalyst for Carbon Dioxide Reduction
The compound can be used to prepare ZrOCo II −IrOx, which acts as a catalyst in carbon dioxide reduction. This application is particularly relevant in the context of climate change, as it contributes to the development of sustainable technologies .
Nanotechnology
Iridium oxide nanoclusters (IrOx) can be synthesized using Iridium(III) acetylacetonate as a precursor. These nanoclusters have potential applications in electronics, catalysis, and sensors .
CO Oxidation
In the field of catalysis, this compound is used to prepare MgF2–MgO supported iridium catalysts for CO oxidation. This reaction is fundamental in environmental control technologies to reduce harmful emissions .
Synthesis of Nanostructures
The high purity acetylacetonate anion complexes are used in the fabrication of various shapes of carbon nanostructures. This is achieved through CVD and laser evaporation techniques, which are pivotal in the advancement of nanomaterials .
Organic Syntheses
Iridium(III) acetylacetonate: serves as a catalyst in various organic synthesis processes. Its role in facilitating reactions that form complex organic compounds is invaluable in pharmaceuticals and material science .
C-H Activation
The compound has been investigated as a catalyst for C-H activation reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are the backbone of organic chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHXIBNMPIGOD-LNTINUHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Iridium(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iridium(III) acetylacetonate | |
CAS RN |
15635-87-7 | |
| Record name | Tris(pentane-2,4-dionato-O,O')iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



